molecular formula C10H13N3 B8360668 N-methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine

N-methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine

Cat. No.: B8360668
M. Wt: 175.23 g/mol
InChI Key: AQSUJQXHULRDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-7(11-2)8-3-4-9-10(13-8)5-6-12-9/h3-7,11-12H,1-2H3

InChI Key

AQSUJQXHULRDHH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=C1)NC=C2)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A microwave vial was charged with 1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone (1.50 g, 9.36 mmol), methanamine hydrochloride (8.85 g, 131.1 mol), NaBH3CN (765.0 mg, 12.18 mmol), and anhydrous EtOH (31 mL) and stirred while irradiated in a microwave (300 Watts) at 130° C. for 2 min. The resulting solid was filtered and rinsed well with EtOH. The filtrate was concentrated in vacuo. The crude product was redissolved in EtOAc and twice washed with 10% aq. NaOH, water and brine. The organic phase was dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was triturated with DCM, and the insoluble solid was filtered through a pad of Celite®. The filtrate was concentrated in vacuo and dried under high vacuum to afford N-methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine as a solid: 1H NMR (400 MHz, CDCl3) δ 8.87 (s, 1H), 7.66 (d, J=8.4 Hz, 1H), 7.45 (d, J=3.3 Hz, 1H), 7.14 (d, J=8.4 Hz, 1H), 6.72 (d, J=3.3 Hz, 1H), 3.95 (q, J=6.7 Hz, 1H), 2.37 (s, 3H), 1.47 (d, J=6.7 Hz, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
8.85 g
Type
reactant
Reaction Step One
Quantity
765 mg
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One

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